

Comparative Analysis of Analytical Techniques for 4-Methoxy-3-nitroaniline Characterization

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Compound of Interest

Compound Name: 4-Methoxy-3-nitroaniline

Cat. No.: B184566

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methodologies for the characterization of **4-Methoxy-3-nitroaniline**. The selection of an appropriate analytical technique is critical for accurate identification, quantification, and quality control in research and drug development. This document presents a detailed analysis of fragmentation patterns in mass spectrometry, alongside performance data from High-Performance Liquid Chromatography (HPLC) and electrochemical methods, supported by experimental protocols and visual workflows.

Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the structural elucidation of compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments. Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns.

Predicted Fragmentation Pattern of 4-Methoxy-3-nitroaniline

While a specific experimental mass spectrum for **4-Methoxy-3-nitroaniline** is not readily available in the literature, a plausible fragmentation pathway can be predicted based on the known fragmentation of related nitroaromatic compounds and anilines. The molecular ion ($[M]^+$) of **4-Methoxy-3-nitroaniline** has a molecular weight of approximately 168.15 g/mol [\[1\]](#)

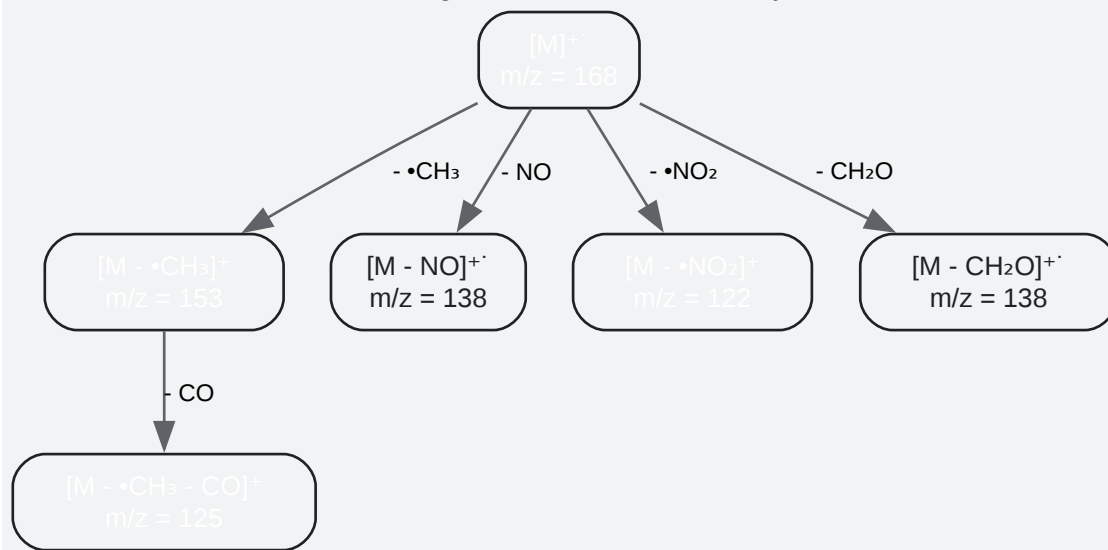
High-resolution mass spectrometry has identified the protonated molecule ($[M+H]^+$) at m/z 168.0497.

The primary fragmentation events anticipated under EI-MS are as follows:

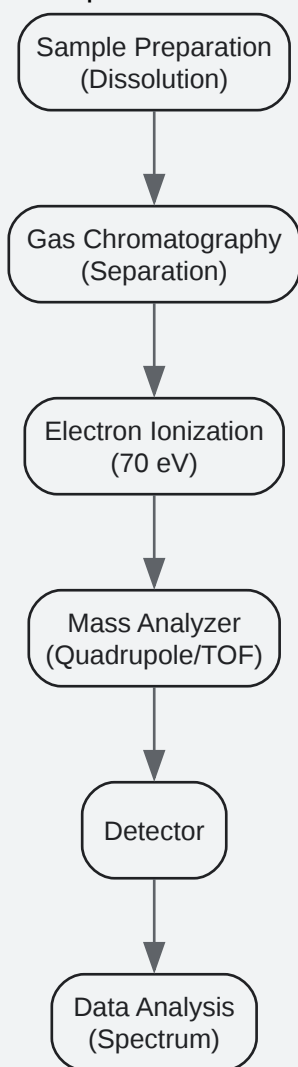
- Loss of a methyl radical ($\bullet\text{CH}_3$): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 153.
- Loss of nitric oxide (NO): A characteristic fragmentation of aromatic nitro compounds, resulting in a fragment at m/z 138.
- Loss of a nitro group ($\bullet\text{NO}_2$): This leads to a significant fragment ion at m/z 122.
- Loss of carbon monoxide (CO): Following the initial fragmentation, subsequent loss of CO from fragment ions is possible. For example, the m/z 153 ion could lose CO to form a fragment at m/z 125.
- Loss of formaldehyde (CH_2O): The methoxy group can be eliminated as formaldehyde, leading to a fragment at m/z 138.

The following diagram illustrates the predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway of **4-Methoxy-3-nitroaniline**.

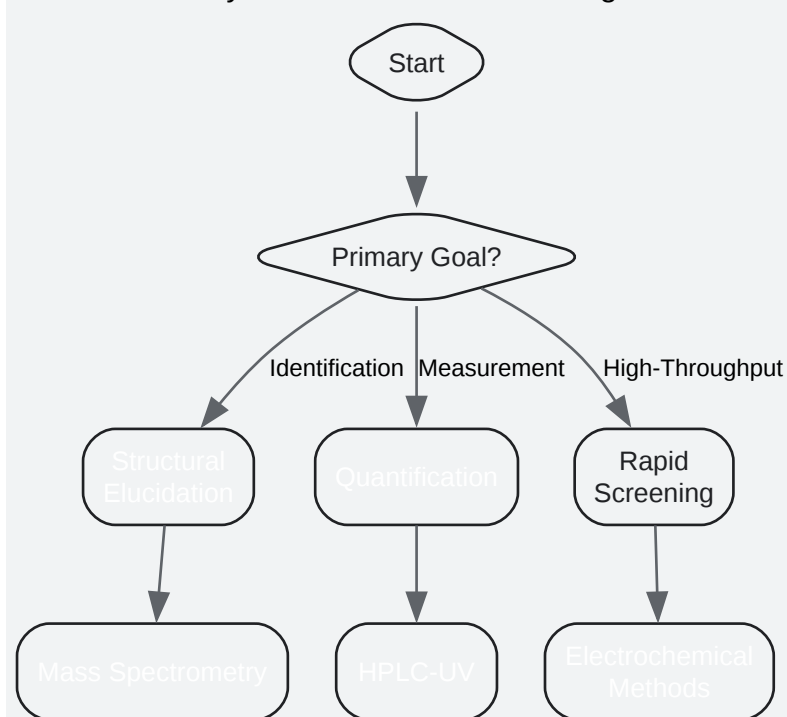
Predicted EI-MS Fragmentation of 4-Methoxy-3-nitroaniline



GC-MS Experimental Workflow



Analytical Method Selection Logic



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References

- 1. 4-Methoxy-3-nitroaniline | 577-72-0 | FM70781 | Biosynth [biosynth.com]
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